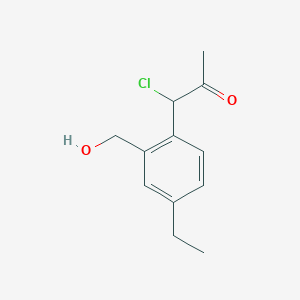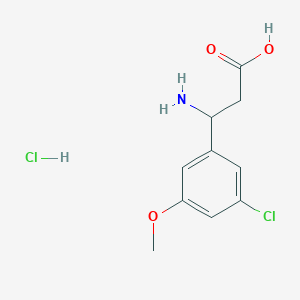
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO3 It is a derivative of propanoic acid, featuring an amino group, a chloro group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with nitromethane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3-chloro-5-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid.
Scientific Research Applications
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-methoxyphenyl)propanoic acid
- 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
- 3-Amino-3-(3-chloro-5-methoxyphenyl)butanoic acid
Uniqueness
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C10H13Cl2NO3 |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |
InChI Key |
UNSVDYBHADSVOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




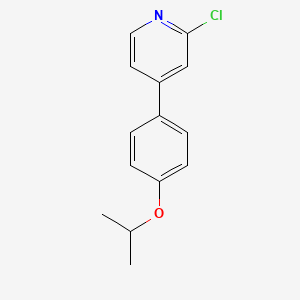
![(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14041746.png)
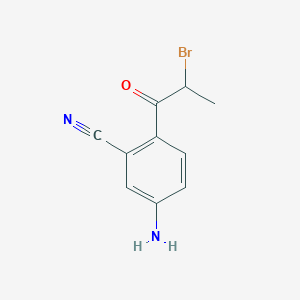
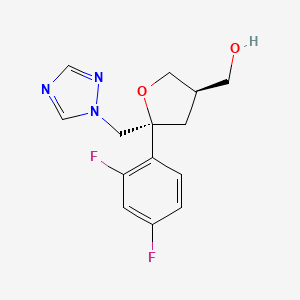
![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
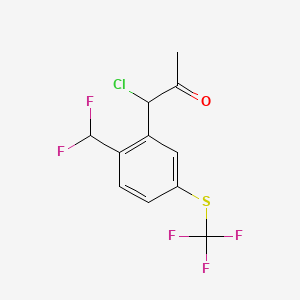

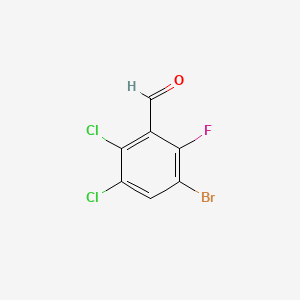
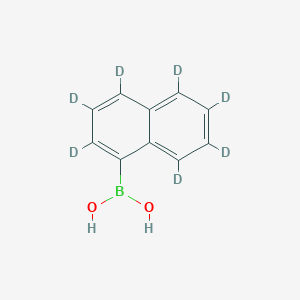
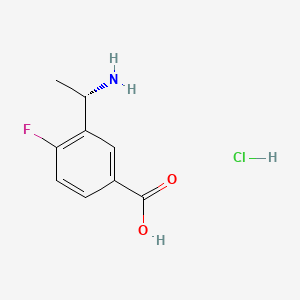
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
